molecular formula C11H15NO B1393633 3-[(3-Methylbenzyl)oxy]azetidine CAS No. 1121628-52-1

3-[(3-Methylbenzyl)oxy]azetidine

Cat. No. B1393633
M. Wt: 177.24 g/mol
InChI Key: IXHMMFHPPQFHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The 3-[(3-METHOXYBENZYL)OXY]AZETIDINE molecule contains a total of 30 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic) and 1 Azetidine(s) .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-[(3-Methylbenzyl)oxy]azetidine has the chemical formula C14H20N2O2. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Discovery and Design of Selective Receptor Modulators

One significant application of compounds related to “3-[(3-Methylbenzyl)oxy]azetidine” is in the discovery and design of selective receptor modulators. For example, the discovery of BAF312 (Siponimod), which involved extensive structure-activity relationship studies of alkoxyimino derivatives as S1P1 agonists, utilized a similar chemical structure for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).

Synthesis of Functionalized Azetidines

The synthesis of 3-functionalized 3-methylazetidines, derived from compounds similar to “3-[(3-Methylbenzyl)oxy]azetidine”, has been researched extensively. This process provides a convenient access to novel 3-alkoxy-, 3-aryloxy-, and other derivatives of azetidines, which are valuable in further chemical research and drug discovery (Stankovic et al., 2012).

Development of Sphingosine-1-Phosphate (S1P) Receptor Agonists

The development of S1P receptor agonists for treating autoimmune diseases such as multiple sclerosis also employs structures related to “3-[(3-Methylbenzyl)oxy]azetidine”. The discovery of ceralifimod (ONO-4641), which showed significant selectivity for S1P1 over S1P3, highlights the importance of such structures in the field of immunomodulatory drugs (Kurata et al., 2017).

Drug Discovery Programs

3-Aryl-3-sulfanyl azetidines, which can be synthesized from azetidine-3-ols, demonstrate potential for incorporation into drug discovery programs. The synthesis of these compounds involves mild Fe-catalyzed thiol alkylation and can be used to explore new chemical space for drug design (Dubois et al., 2019).

Radical Addition Methods in Drug Discovery

The radical addition method, known as the Minisci reaction, has been utilized to introduce oxetane or azetidine groups into heteroaromatic systems. This method is significant in the drug discovery industry for creating compounds like gefitinib, a marketed EGFR inhibitor (Duncton et al., 2009).

Antibacterial Agent Synthesis

The synthesis of 7-azetidinylquinolones as antibacterial agents demonstrates another application of azetidine derivatives. These compounds, with varied substituents, have been prepared to study the effects of chirality on potency and efficacy, contributing to the development of new antibacterial drugs (Frigola et al., 1995).

Safety And Hazards

The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

properties

IUPAC Name

3-[(3-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHMMFHPPQFHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylbenzyl)oxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methylbenzyl)oxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(3-Methylbenzyl)oxy]azetidine
Reactant of Route 3
Reactant of Route 3
3-[(3-Methylbenzyl)oxy]azetidine
Reactant of Route 4
3-[(3-Methylbenzyl)oxy]azetidine
Reactant of Route 5
3-[(3-Methylbenzyl)oxy]azetidine
Reactant of Route 6
3-[(3-Methylbenzyl)oxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.